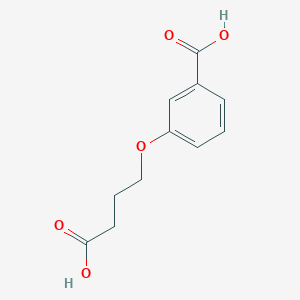

3-(3-Carboxypropoxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(3-Carboxypropoxy)benzoic acid” is a chemical compound . It is an organic compound that contains carboxylic acid groups. The exact properties and uses of this specific compound are not widely documented in the literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Carboxypropoxy)benzoic acid” are not widely documented in the literature . As a carboxylic acid, it would be expected to display typical carboxylic acid properties, such as the ability to form hydrogen bonds and the tendency to exist as a dimer in the solid state.

科学的研究の応用

Luminescent Coordination Polymers

3-(3-Carboxypropoxy)benzoic acid: has been utilized in the synthesis of luminescent Zn(II) coordination polymers. These polymers exhibit unique luminescent properties and have been characterized for their potential in sensing applications. For instance, they can efficiently identify picric acid through fluorescence quenching .

Sensing Applications

The synthesized Zn(II) coordination polymers with 3-(3-Carboxypropoxy)benzoic acid as a ligand have shown promise in the detection of explosive substances. Their high sensitivity to picric acid makes them valuable for security and environmental monitoring .

Photocatalysis

Coordination polymers derived from 3-(3-Carboxypropoxy)benzoic acid have been explored for their photocatalytic properties. They have been used in the photodegradation of various antibiotics, showcasing their potential in addressing pollution from pharmaceutical compounds .

Antibiotic Photodegradation

The ability of these coordination polymers to degrade antibiotics like chloramphenicol and nitrofurazone under light exposure is particularly noteworthy. This application is crucial for the development of new methods to treat antibiotic-contaminated water sources .

Opto-Electronic Properties

The opto-electronic properties of coordination polymers involving 3-(3-Carboxypropoxy)benzoic acid are of significant interest. These properties can be harnessed for developing new materials with applications in electronics and photonics .

Nanotechnology

While not directly related to 3-(3-Carboxypropoxy)benzoic acid , carboxylic acids have been reported to assist in the surface modification of carbon nanotubes. This process is vital for the production of polymer nanomaterials, which could be an area where similar compounds like 3-(3-Carboxypropoxy)benzoic acid may find application .

作用機序

Target of Action

It has been used in the synthesis of luminescent zinc (ii) coordination polymers . These polymers have different N-heterocyclic ancillary ligands, indicating that 3-(3-Carboxypropoxy)benzoic acid may interact with these ligands in its mode of action .

Mode of Action

It’s known to participate in the formation of zinc (ii) coordination polymers . These polymers exhibit differences in coordination geometries and ligand binding modes, suggesting that 3-(3-Carboxypropoxy)benzoic acid may interact with its targets in a variety of ways .

Biochemical Pathways

It’s known that benzoic acid, a related compound, is involved in the β-oxidative pathway

Result of Action

It’s known that the zinc (ii) coordination polymers synthesized using 3-(3-carboxypropoxy)benzoic acid exhibit luminescent properties . This suggests that the compound may have potential applications in fluorescence-based detection systems .

Action Environment

It’s known that the compound has been used in hydrothermal synthesis processes , suggesting that it may be stable under high-temperature and high-pressure conditions.

Safety and Hazards

将来の方向性

特性

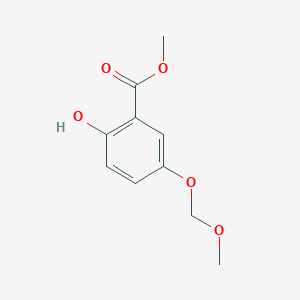

IUPAC Name |

3-(3-carboxypropoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c12-10(13)5-2-6-16-9-4-1-3-8(7-9)11(14)15/h1,3-4,7H,2,5-6H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVHGNYLEPVHGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Carboxypropoxy)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2576215.png)

![7-Cyclopentyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2576223.png)

![N-Cyclopropyl-N-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2576224.png)

![1-[4-[3-(Trifluoromethyl)phenyl]quinazolin-2-yl]piperidine-4-sulfonyl fluoride](/img/structure/B2576229.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2576230.png)